4-Acetamidophenyl sulfamate
Description
Historical Perspectives in Synthetic Organic and Medicinal Chemistry Research
The exploration of sulfamates and sulfonamides as pharmacologically active compounds has a rich history, with synthetic "sulfa drugs" being among the first effective chemotherapeutic agents. nih.gov While the history of 4-acetamidophenyl sulfamate (B1201201) itself is not extensively documented in early literature, the foundational chemistry of sulfamate esters has been developing for decades. Initially, sulfamate esters like estradiol (B170435) sulfamate were investigated as potential prodrugs. wikipedia.org However, the class of aryl sulfamate esters was later recognized for its potent, active site-directed irreversible inhibition of steroid sulfatase (STS), a key enzyme in hormone regulation. wikipedia.org
The synthesis of sulfamate esters has traditionally involved stepwise modifications of a sulfur(VI) center, often using reagents like sulfonyl chlorides. thieme-connect.com These classical methods, however, can have limitations in terms of control and substrate compatibility. polyu.edu.hk The development of newer synthetic strategies, such as those utilizing sulfamoyl fluorides, has provided more reliable and versatile routes to a wide array of sulfamate esters, including those derived from phenols like 4-acetamidophenol (paracetamol). thieme-connect.com This evolution in synthetic methodology has been crucial for enabling more detailed studies into the applications of specific compounds like 4-acetamidophenyl sulfamate.
Significance in Contemporary Chemical Synthesis and Biological Probe Design
In modern chemical science, this compound and related structures are significant for several reasons. The sulfamate ester group itself has proven to be a valuable functional group in directing chemical reactions and in designing bioactive molecules. duke.edu Flow chemistry, a contemporary technique utilizing the hydrodynamic conditions of flowing liquids, has been increasingly applied in pharmaceutical chemistry for the efficient synthesis of active substances, a field relevant to the production of complex molecules. mdpi.com
Recent research highlights the utility of the sulfamate motif in several advanced applications:
Directing Groups for C–H Functionalization: Sulfamate esters serve as effective "masked alcohols," acting as directing groups to guide challenging chemical transformations. For instance, they can direct the selective chlorination of aliphatic C–H bonds through a radical-mediated 1,6-hydrogen-atom transfer process. nih.gov They also enable nickel-catalyzed C(sp³)–H arylation reactions, providing a method to form complex carbon-carbon bonds under mild photochemical conditions. duke.edu
Biological and Cellular Probes: The unique chemical properties of certain molecular structures, including those with acetamidophenyl groups, make them suitable for use as biological probes. nih.govnih.govfrontiersin.org For example, some 1,2,3-triazole compounds derived from 4-acetamidophenyl precursors have been identified as potential fluorescent probes for live-cell imaging, valued for their large Stokes shifts. nih.gov Furthermore, sulfamate acetamides have been developed as electrophiles for "covalent ligand-directed release" (CoLDR) chemistry, enabling the creation of "turn-on" probes and site-specific labeling of proteins. nih.gov
The synthesis of this compound can be achieved through modern synthetic protocols. One such method involves the reaction of 4-acetamidophenol (paracetamol) with a sulfamoyl fluoride (B91410) in the presence of a base like potassium fluoride. This demonstrates the practical accessibility of the compound for further research and application. thieme-connect.com
Chemical Classification within the Sulfamate Ester Family
This compound belongs to the family of organosulfur compounds known as sulfamate esters. nih.gov This classification is based on the core structural features of the molecule.
Key Structural Features:
Sulfamate Group: The defining feature is the sulfamate group (–OSO₂NH₂). It is an ester of sulfamic acid. Sulfamates are characterized by a central sulfur atom double-bonded to two oxygen atoms, single-bonded to another oxygen atom (forming an ester linkage), and single-bonded to a nitrogen atom. nih.gov They are distinct from sulfonamides, where the sulfur atom is directly bonded to a carbon atom. nih.gov
Aryl Ester: The sulfamate group is attached to a phenyl ring via an oxygen atom, making it an aryl sulfamate ester.
Acetamido Substituent: The phenyl ring is substituted at the para (4-position) with an acetamido group (–NHC(O)CH₃). This substituent is a key feature of acetaminophen (B1664979).
The combination of the aryl sulfamate ester and the acetamido group defines the specific chemical properties and reactivity of this compound, distinguishing it from other members of the sulfamate family, such as those used as steroid sulfatase inhibitors or other synthetic intermediates. wikipedia.orgontosight.aiontosight.ai
Interactive Data Tables
Table 1: Selected Research Findings on Sulfamate Esters
| Research Focus | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Synthetic Methodology | Sulfamoyl fluorides serve as reliable precursors for synthesizing sulfamate esters from phenols like paracetamol. | Provides a versatile and controllable route to sulfamate esters, avoiding harsh conditions of older methods. | thieme-connect.com |
| C-H Functionalization | Sulfamate esters can act as directing groups for selective, radical-mediated γ-C(sp³)–H chlorination. | Offers novel and predictable site-selectivity in modifying complex organic molecules. | nih.gov |
| Cross-Coupling Reactions | Masking alcohols as sulfamate esters enables photochemical, nickel-catalyzed γ-C(sp³)–H (hetero)arylation. | Streamlines access to complex scaffolds found in natural products and pharmaceuticals by forming C-C bonds at traditionally unreactive sites. | duke.edu |
| Medicinal Chemistry | Aryl sulfamate esters can act as potent, irreversible inhibitors of the steroid sulfatase (STS) enzyme. | Established a "first-in-class" group of inhibitors with therapeutic potential. | wikipedia.org |
| Biological Probes | Sulfamate acetamides can function as self-immolative electrophiles for covalent ligand-directed release (CoLDR) chemistry. | Adds a new tool to the chemical biology toolbox for creating advanced "turn-on" probes and for site-specific protein labeling. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(4-acetamidophenyl) sulfamate |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)10-7-2-4-8(5-3-7)14-15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
ALXUQOFCHVUEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways to 4-Acetamidophenyl Sulfamate (B1201201) and Its Analogs
The synthesis of 4-acetamidophenyl sulfamate and its analogs primarily relies on the direct sulfamoylation of phenolic precursors. These methods have been refined to include one-pot protocols, enhancing efficiency and applicability.
Sulfamoylation Reactions of Phenolic Precursors
The sulfamoylation of phenols is a key method for creating sulfamate esters. thieme-connect.com A general approach involves reacting a phenol (B47542) with a suitable sulfamoylating agent. For instance, the reaction of phenols with sulfamoyl chlorides can yield the corresponding sulfamate esters. nih.gov Another common method is the reaction of phenols with chlorosulfonyl isocyanate (CSI), which provides a route to various sulfamate esters. rsc.org Research has demonstrated the synthesis of this compound from paracetamol (4-acetamidophenol). thieme-connect.com
The reaction conditions for sulfamoylation can be optimized to improve yields. For example, the use of potassium fluoride (B91410) in acetonitrile (B52724) at 40°C has been shown to effectively promote the conversion of various phenols into their corresponding sulfamate esters. thieme-connect.com The electronic properties of the phenol can influence the reaction, with a range of substituted phenols being successfully converted. thieme-connect.com
A general procedure for the synthesis of sulfamate esters from phenols is as follows: To a solution of the phenol and potassium fluoride in acetonitrile, the sulfamoyl fluoride is added, and the mixture is stirred at 40°C. thieme-connect.com The reaction progress is monitored, and upon completion, the product is isolated via silica (B1680970) gel chromatography. thieme-connect.com
One-Pot, Multi-Step Synthetic Protocols for Sulfamate Ester Formation
Furthermore, one-flow syntheses of unsymmetrical sulfamides and N-substituted sulfamate esters have been developed using chlorosulfonic acid. organic-chemistry.org This method allows for rapid reactions under mild conditions by carefully selecting the nucleophile and a tertiary amine. organic-chemistry.org For the synthesis of sulfamate esters, the choice of base is critical to suppress the formation of symmetrical sulfite (B76179) byproducts, with pyridine (B92270) being identified as an effective option. organic-chemistry.org
Synthetic Applications of 4-Acetamidophenyl Moieties in Reagent Development
The 4-acetamidophenyl moiety is a key component in the design of advanced reagents for organic synthesis, most notably in the development of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF).
Preparation of [4-(Acetylamino)phenyl]imidodisulfuryl Difluoride (AISF)
[4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) is a crystalline, shelf-stable reagent. nih.gov Its synthesis has been achieved through a single-step process involving the oxidative C-H functionalization of acetanilide (B955) to install the bis(fluorosulfonyl)imide group. nih.gov An alternative preparation involves a modified procedure that starts with benzylamine (B48309) and AISF in acetonitrile, with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) added dropwise at room temperature. rsc.org The reaction mixture is stirred until the starting material is consumed, and the product is purified by filtration and recrystallization to yield crystalline white needles. rsc.org
Utility of AISF as a Carboxylic Acid Activating Agent in Amidation and Esterification
AISF has proven to be a highly effective reagent for the activation of carboxylic acids, facilitating both amidation and esterification reactions under mild conditions. organic-chemistry.orgthieme-connect.comthieme-connect.com This method is applicable to a wide range of carboxylic acids, including Nα-protected amino acids, and proceeds without racemization. organic-chemistry.orgthieme-connect.com
The activation of a carboxylic acid with AISF in the presence of a base like N-methylmorpholine (NMM) in a solvent such as acetonitrile at room temperature leads to the efficient formation of amides and peptides. organic-chemistry.org The operational simplicity and high yields make this a practical approach for peptide synthesis. organic-chemistry.orgthieme-connect.com For example, the reaction of benzoic acid and benzylamine in the presence of AISF and NMM in acetonitrile at room temperature resulted in a 93% yield of the corresponding amide. organic-chemistry.org
The utility of AISF extends to esterification reactions as well. A related reagent, 4-acetamidophenyl triflimide (AITF), has also been developed and utilized as a coupling agent for the synthesis of amides, peptides, and esters in good to excellent yields under mild conditions. researchgate.netrsc.org
Strategic Derivatization and Functional Group Interconversions Involving 4-Acetamidophenyl Scaffold
The 4-acetamidophenyl scaffold serves as a versatile platform for various chemical transformations and derivatizations. The acetamido group itself can be a precursor for other functional groups, or the entire scaffold can be incorporated into more complex molecules.
For instance, the 4-acetamidophenyl group has been incorporated into various molecular structures to explore their biological activities. This includes its use in the synthesis of novel heterocyclic compounds through reactions like Michael addition involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid. wiley.com The resulting derivatives include pyridazinones and thiazoles. wiley.com
Furthermore, the 4-acetamidophenyl scaffold is found in prodrugs and hybrid molecules designed to improve the properties of existing drugs, such as acetaminophen (B1664979) (APAP). rsc.org Modifications often occur at the phenolic hydroxyl group or the acetamide (B32628) group to alter the molecule's ADME (absorption, distribution, metabolism, and excretion) characteristics. rsc.org
In the context of catalysis, nickel-catalyzed reductive deoxygenation of aryl sulfamates, including 4-acetamidophenyl dimethylsulfamate, has been developed using alcohols as mild reducing agents. nii.ac.jp This transformation highlights the reactivity of the sulfamate group on the 4-acetamidophenyl scaffold.
The versatility of the scaffold is also evident in its use for creating functionalized pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. mdpi.com The ability to modify the 4-acetamidophenyl portion allows for the generation of diverse libraries of compounds for biological screening.
Synthesis of Carbonate-Linked 4-Acetamidophenyl Intermediates
The synthesis of carbonate-linked intermediates is a key strategy for developing prodrugs, where a biologically active molecule is temporarily masked to improve its physicochemical properties, such as water solubility. While direct synthesis of a carbonate-linked this compound is specific, the general methodology can be illustrated by the synthesis of related carbonate-linked prodrugs. nih.gov This approach often involves the creation of a key building block containing a handle for the carbonate linkage, such as a primary alcohol.
A general synthetic pathway begins with the preparation of a suitable 4-acetamidophenyl-containing precursor. For instance, a precursor like ethyl 2-(4-acetamidophenyl)acetate can be synthesized through methods such as the acetylation of 4-aminophenol (B1666318) followed by esterification. smolecule.com To introduce a carbonate linker, a precursor bearing a hydroxyl group is necessary. This can be achieved by reducing a corresponding aldehyde or carboxylic acid derivative.
The core of the carbonate linkage formation involves coupling this hydroxyl-containing intermediate with a "trigger" molecule, often a quinone derivative designed for bioactivation within a specific cellular environment (e.g., the reductive cytoplasm of bacteria). nih.gov The synthesis of these carbonate-linked prodrugs typically starts with preparing key building blocks that can be joined. For example, a quinone trigger bearing a polyethylene (B3416737) glycol (PEG) group to enhance water solubility can be synthesized and then coupled to the drug molecule. nih.gov A click reaction between an alkyne-functionalized precursor and an azide-functionalized PEG group can yield a triazole intermediate. nih.gov The aldehyde group on this intermediate is then reduced to a primary alcohol. nih.gov This alcohol can then be activated and linked to the phenolic hydroxyl group of a 4-acetamidophenyl derivative to form the final carbonate-linked prodrug.
Table 1: Key Steps in a Representative Carbonate-Linked Prodrug Synthesis
| Step | Description | Reactants/Reagents | Product |
| 1 | Click Reaction | Alkyne-functionalized precursor, PEG-azide, Copper(II) sulfate (B86663), Sodium ascorbate | Triazole intermediate |
| 2 | Aldehyde Reduction | Triazole intermediate, Sodium borohydride | Primary alcohol intermediate |
| 3 | Carbonate Linkage | Primary alcohol, Activating agent, Phenolic drug molecule | Carbonate-linked prodrug |
This table illustrates a generalized synthetic sequence for creating carbonate-linked prodrugs, adaptable for intermediates derived from 4-acetamidophenyl structures.
Incorporation into Sulfamate Acetamides for Covalent Ligand-Directed Release Chemistry
Sulfamate acetamides have emerged as a promising class of self-immolative electrophiles for covalent ligand-directed release (CoLDR) chemistry. nih.govacs.org This strategy involves designing molecules that can covalently bind to a biological target, such as a cysteine residue in a protein, and simultaneously release a payload molecule, like a fluorescent probe or a therapeutic agent. nih.gov
The core of this chemistry lies in the sulfamate group acting as a leaving group upon nucleophilic attack. In the context of a protein inhibitor, a ligand directs the molecule to the active site. A nearby cysteine residue attacks an electrophilic carbon adjacent to the sulfamate group. This triggers a self-immolative cascade, leading to the cleavage of the sulfamate and the release of an attached payload, such as an amine-containing molecule. nih.govresearchgate.net
Research has demonstrated that sulfamate acetamides offer a tunable reactivity profile and maintain a geometry similar to highly reactive chloroacetamides, but with improved stability in buffer solutions. nih.govacs.orgexlibrisgroup.com For example, in studies involving the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, sulfamate analogues showed comparable potency to the original drug but with lower intrinsic reactivity, a desirable trait for in vivo applications. acs.orgnih.gov
A key application of this chemistry is the creation of "turn-on" fluorescent probes. A non-fluorescent coumarin (B35378) derivative attached via a sulfamate linker becomes highly fluorescent upon its release, which occurs only after the inhibitor binds to its target protein. researchgate.net This allows for real-time monitoring of target engagement. This approach has been validated through experiments showing a time-dependent increase in fluorescence when the probe is incubated with its target protein, an effect that is blocked if the protein's active site is already occupied. researchgate.net
Table 2: Research Findings on Sulfamate Acetamides in CoLDR Chemistry
| Feature | Finding | Significance | Reference |
| Reactivity | Tunable reactivity, more stable than chloroacetamides. | Suitable for in vivo covalent targeting. | nih.govacs.org |
| Mechanism | Self-immolative release of a payload upon cysteine attack. | Enables traceless ligand-directed site-specific labeling and "turn-on" probes. | nih.govresearchgate.net |
| Application | Conversion of a Pin1 inhibitor to a potent and selective sulfamate acetamide. | Improved buffer stability and maintained potency. | nih.gov |
| Probe Generation | Release of 7-amino-4-trifluoro coumarin after reaction with BTK. | Resulted in enhanced fluorescence, demonstrating target engagement. | nih.govresearchgate.net |
Formation of Sulfonamide Derivatives Utilizing Related Precursors
The formation of sulfonamides is a cornerstone of medicinal chemistry, and derivatives are often synthesized from activated precursors like 4-acetamidobenzenesulfonyl chloride. nih.govcihanuniversity.edu.iq This precursor serves as a versatile building block for introducing the 4-acetamidophenyl sulfonamide moiety into a wide range of molecules.
The classical and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govijarsct.co.in The synthesis of the key precursor, 4-acetamidobenzenesulfonyl chloride, typically starts from acetanilide. Acetanilide is treated with chlorosulfonic acid in a chlorosulfonation reaction to yield 4-acetamidobenzenesulfonyl chloride. nih.gov
This sulfonyl chloride intermediate is then reacted with various amines or amino acids to generate a library of sulfonamide derivatives. cihanuniversity.edu.iq For example, reacting 4-acetamidobenzenesulfonyl chloride with amino acids such as alanine, valine, or tryptophan in a basic aqueous solution yields the corresponding N-sulfonylated amino acid derivatives. cihanuniversity.edu.iq The reaction conditions, such as pH, must be carefully controlled to ensure the reaction proceeds efficiently. The final step in some syntheses involves the hydrolysis of the acetamide group under acidic conditions to reveal the free amine of the sulfonilamide, a common pharmacophore. nih.gov
Table 3: Synthesis of Amino Acid-Sulfonamide Derivatives
| Amino Acid | Reactant | Product | Reaction Time |
| Alanine | 4-Acetamidobenzenesulfonyl chloride | 2-[(4-Acetamidophenyl)sulfonamido]propanoic acid | 7 hours |
| Valine | 4-Acetamidobenzenesulfonyl chloride | 2-[(4-Acetamidophenyl)sulfonamido]-3-methylbutanoic acid | 9 hours |
| Tryptophan | 4-Acetamidobenzenesulfonyl chloride | 2-[(4-Acetamidophenyl)sulfonamido]-3-(1H-indol-3-yl)propanoic acid | 4 hours |
Data derived from the synthesis of new amino acid-conjugated sulfonamide derivatives. cihanuniversity.edu.iq
Phosphine-Catalyzed Annulations in Sulfamate-Fused Ring Systems
Phosphine-catalyzed annulation reactions represent a powerful tool for the construction of complex heterocyclic ring systems. In this context, sulfamate-derived cyclic imines have been established as effective reaction partners for synthesizing sulfamate-fused heterocycles, which are of significant interest in pharmaceutical chemistry. orgsyn.orgacs.org
A prominent example is the phosphine-catalyzed [3+2] cycloaddition of sulfamate-derived cyclic imines with allenoates. acs.org This reaction, typically catalyzed by triphenylphosphine (B44618) (Ph₃P), proceeds under mild conditions to afford sulfamate-fused dihydropyrroles in high yields. orgsyn.orgacs.org The mechanism involves the initial nucleophilic addition of the phosphine (B1218219) to the allenoate, generating a zwitterionic intermediate. This intermediate then reacts with the cyclic imine, leading to the formation of the five-membered ring and regeneration of the phosphine catalyst.
Furthermore, the development of chiral phosphine catalysts has enabled asymmetric versions of these annulations. nih.gov For instance, using amino acid-based bifunctional phosphines as catalysts, asymmetric [3+2] annulations can be achieved, providing chiral sulfamate-fused dihydropyrroles with good to excellent enantioselectivities (up to 98% ee). acs.orgnih.gov These chiral heterocyclic products are valuable scaffolds for the synthesis of more complex, biologically active molecules. acs.org Beyond [3+2] cycloadditions, phosphine catalysis has been extended to other annulation strategies, such as [4+2] and [4+3] cycloadditions, further expanding the synthetic utility of sulfamate-derived imines. mdpi.com
Table 4: Examples of Phosphine-Catalyzed Annulations with Sulfamate-Derived Imines
| Annulation Type | Catalyst | Reaction Partners | Product | Key Feature |
| [3+2] Cycloaddition | Ph₃P | Sulfamate-derived cyclic imine, Allenoate | Sulfamate-fused dihydropyrrole | High yields under mild conditions. acs.org |
| Asymmetric [3+2] Annulation | Amino acid-based chiral phosphine | Sulfamate-derived cyclic imine, Allenoate | Chiral sulfamate-fused dihydropyrrole | Moderate to excellent enantioselectivity. nih.gov |
| [4+2] Cycloaddition | Phosphine catalyst | Sulfamate-derived cyclic imine, Allenoate | Sulfamate-fused tetrahydropyridine | Synthesis of six-membered heterocyclic rings. mdpi.com |
Spectroscopic and Advanced Structural Elucidation in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present within a molecule. For 4-Acetamidophenyl sulfamate (B1201201), a combination of NMR, HRMS, and IR spectroscopy is used to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy: In ¹H NMR studies of a related compound, potassium 4-acetamidophenylsulfate, the methyl (CH₃) protons of the acetamido group show a signal at approximately 1.97 ppm. rsc.org The aromatic protons appear as a set of signals around 7.12 ppm. rsc.org The introduction of a sulfate (B86663) or sulfamate group can influence the chemical shifts of nearby protons. researchgate.netnih.gov
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For related sulfamate esters, the aromatic carbons exhibit signals in the range of 115.9 to 159.5 ppm. rsc.org The methyl carbon of the acetyl group is typically found further upfield. The introduction of a sulfate group can cause shifts of up to 10 ppm for the carbon atoms it is attached to. nih.gov
Table 1: Representative NMR Data for 4-Acetamidophenyl Sulfamate Analogs
| Nucleus | Functional Group | Chemical Shift (ppm) Range | Reference |
| ¹H | Acetyl (CH₃) | ~1.97 | rsc.org |
| ¹H | Aromatic (Ar-H) | ~7.12 | rsc.org |
| ¹³C | Aromatic (Ar-C) | 115.9 - 159.5 | rsc.org |
Note: The exact chemical shifts can vary depending on the solvent and specific salt form of the compound.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. The exact mass of this compound, with the molecular formula C₈H₉NO₅S, is calculated to be 231.020 g/mol . chemsrc.com HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. acs.orgscienceopen.com This technique is critical for verifying the identity of newly synthesized compounds.
Table 2: Molecular Mass Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₅S | nih.gov |
| Exact Mass | 231.020 g/mol | chemsrc.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. megalecture.com The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Key expected IR absorption bands include:
N-H stretching: from the amide group, typically appearing in the region of 3378-3275 cm⁻¹. rsc.org
C=O stretching: from the amide carbonyl group, usually observed around 1670-1630 cm⁻¹.
SO₂ stretching: asymmetric and symmetric stretching of the sulfamate group, which are strong bands appearing around 1382-1352 cm⁻¹ and 1187-1158 cm⁻¹, respectively. rsc.org
Aromatic C-H and C=C stretching: characteristic absorptions for the benzene (B151609) ring.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Amide (N-H) | Stretch | 3378 - 3275 | rsc.org |
| Amide (C=O) | Stretch | 1670 - 1630 | |
| Sulfamate (SO₂) | Asymmetric Stretch | 1382 - 1352 | rsc.org |
| Sulfamate (SO₂) | Symmetric Stretch | 1187 - 1158 | rsc.org |
Solid-State Structural Analysis by X-ray Crystallography
A study on related sulfate monoesters and sulfamate esters utilized low-temperature X-ray crystallography to reveal details about their ground state structures. researchgate.net For the potassium salt of 4-acetamidophenylsulfate, single crystals were grown by vapor diffusion, and data was collected using a Bruker SMART Apex CCD detector with Mo Kα radiation. researchgate.net This type of analysis provides invaluable information on the precise geometry of the sulfamate group and its interaction with the phenyl ring and the acetamido substituent.
Theoretical Spectroscopy and Conformational Analysis
In conjunction with experimental techniques, theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to predict and understand the spectroscopic properties and conformational preferences of molecules like this compound. nih.gov These computational methods can calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in spectral assignment. nih.gov
Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. For this compound, this would involve studying the rotation around the C-O, S-O, and S-N bonds to determine the preferred orientation of the sulfamate and acetamido groups relative to the phenyl ring. Such theoretical studies provide deeper insight into the molecule's structure and potential interactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the electronic distribution and predict reactivity. For 4-Acetamidophenyl sulfamate (B1201201), such studies are currently unavailable.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between these orbitals provides an indication of the molecule's chemical stability and reactivity. Without specific DFT studies on 4-Acetamidophenyl sulfamate, the values for its HOMO and LUMO energies, and consequently its energy gap, have not been calculated or reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets. An MEP map for this compound has not been published, leaving the specific sites for potential intermolecular interactions unidentified.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular dynamics (MD) simulations provide a view of a molecule in motion, revealing its preferred shapes (conformations) and how it interacts with its environment, such as with solvent molecules like water. This information is crucial for understanding how the molecule might behave in a biological system. There are no published MD simulation studies that have explored the conformational landscape or the specific interactions of this compound with solvents.
In Silico Docking Studies for Enzyme-Ligand Interaction Prediction
In silico docking is a computational technique that predicts how a small molecule (ligand), such as this compound, might bind to the active site of a protein or enzyme. This is a cornerstone of modern drug discovery, helping to identify potential drug targets and to design more effective therapeutic agents. The absence of any published docking studies for this compound means that its potential enzyme targets and the nature of its binding interactions at a molecular level remain purely speculative.
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Mechanisms Involving the Sulfamate (B1201201) Moiety
The sulfamate group (R-O-SO₂-NR'R'') is a versatile functional group whose reactivity is central to its applications in synthesis and chemical biology. Mechanistic studies have revealed several key pathways through which it participates in chemical transformations.
Core investigations into the reactivity of sulfamates often draw comparisons with the structurally similar sulfate (B86663) monoesters. X-ray crystallographic studies of various sulfamate esters have shown ground-state deformations that suggest reaction coordinates for sulfamyl group transfer are similar to those for sulfuryl transfer from sulfate monoesters. researchgate.net The reactivity of the sulfamate moiety is significantly influenced by its substitution pattern and the reaction conditions.
One fundamental reaction is sulfuryl group transfer. The mechanism often involves the activation of the sulfur atom, making it susceptible to nucleophilic attack. For instance, in enzymatic or biomimetic systems, the transfer of a sulfuryl group from a donor like 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to an acceptor molecule is a key step in the biosynthesis of sulfated natural products. nih.gov While the biosynthesis of 4-acetamidophenyl sulfamate itself is not the focus, these natural processes provide a model for understanding the fundamental nucleophilic substitution at the sulfur atom.
In synthetic chemistry, the sulfamate moiety can undergo reactions such as C-H amination. Dirhodium-catalyzed intramolecular C-H amination of sulfamate esters has been studied computationally to elucidate the mechanism. These reactions can proceed via different pathways depending on the catalyst. For example, with Rh₂(formate)₄, a direct C-H bond insertion is proposed, whereas with other catalysts, a stepwise mechanism involving hydrogen abstraction to form a diradical intermediate followed by C-N bond formation is favored. hku.hk
Radical-initiated degradation pathways have also been investigated for structurally related compounds like acetaminophen (B1664979), where radical adduct formation (RAF) is a primary mechanism of transformation initiated by hydroxyl and sulfate radicals. nih.gov These studies suggest that the aromatic ring of this compound would be susceptible to attack by radicals, a key consideration in its stability and reactivity profile under oxidative conditions.
Exploration of Sulfur Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, noted for its reliability and modularity in creating strong covalent bonds. acs.org The sulfamate moiety is intrinsically linked to SuFEx chemistry, both as a potential product and as a derivative of key SuFEx precursors. The core of SuFEx involves the reaction of a sulfur(VI) fluoride compound with a nucleophile. rsc.orgjk-sci.com
Aryl fluorosulfates (Ar-OSO₂F) and sulfamoyl fluorides (R₂N-SO₂F) are cornerstone reagents in SuFEx chemistry. nih.gov These compounds can be synthesized from phenols and amines, respectively. For example, sulfuryl fluoride (SO₂F₂) gas reacts with aromatic alcohols in a base-mediated process to yield aryl fluorosulfates. nih.gov A notable solid reagent, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), can convert phenols and amines to their corresponding fluorosulfates and sulfamoyl fluorides. nih.gov More recently, a stable, crystalline reagent, 4-acetamidophenyl triflimide (AITF), has been developed for activating carboxylic acids in amidation and esterification reactions, showcasing the utility of the 4-acetamidophenyl scaffold in modern synthesis. researchgate.net
The SuFEx reaction itself, which can produce sulfamates, often requires activation, especially for less reactive S(VI) fluorides. For instance, a unified method using calcium triflimide (Ca(NTf₂)₂) and DABCO has been developed to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for reaction with amines at room temperature, broadening the scope of SuFEx chemistry. nih.gov N-heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for the SuFEx reactions of fluorosulfates and sulfamoyl fluorides with alcohols or amines to produce sulfamates and sulfamides. acs.org
The table below summarizes catalyst systems used to facilitate the formation of sulfamates and related compounds via SuFEx chemistry.
| Catalyst/Activator System | S(VI) Fluoride Precursor | Nucleophile | Product Type | Reference |
| Ca(NTf₂)₂ / DABCO | Fluorosulfates, Sulfamoyl Fluorides | Amines | Sulfamates, Sulfamides | nih.gov |
| N-Heterocyclic Carbene (NHC) | Fluorosulfates, Sulfamoyl Fluorides | Alcohols, Amines | Sulfamates, Sulfamides | acs.org |
| Base-mediated (e.g., Et₃N) | Sulfuryl Fluoride (SO₂F₂) | Phenols | Aryl Fluorosulfates | nih.gov |
| Bifluoride Salts | Aryl Fluorosulfates | Amines | Sulfamates | nih.gov |
This table illustrates various catalytic approaches for synthesizing sulfamates and their precursors using SuFEx chemistry.
Photochemical Reactivity and Activation Pathways
The interaction of light with molecules containing the sulfamate group can induce specific chemical transformations. The photochemical reactivity of this compound and related compounds is influenced by the chromophore—in this case, the acetamidophenyl group—and the stability of the sulfamate linkage upon electronic excitation. numberanalytics.com
Studies on the photolysis of sulfa drugs, which share the p-aminobenzenesulfonamide core structure, reveal that a common degradation pathway involves the cleavage of the sulfur-nitrogen or sulfur-oxygen bond. nih.gov For many of these compounds, direct photolysis leads to the formation of sulfanilic acid as a major product. nih.gov The quantum yields for these photodegradation processes are highly dependent on the specific structure and the pH of the solution, which dictates the protonation state of the molecule. nih.gov
More targeted research into the photochemical activation of sulfamates has yielded novel synthetic methods. One such example is the photomediated 1,3-rearrangement of alkenyl sulfamates to produce β-ketosulfonamides. nih.govnih.gov This reaction is proposed to proceed through a chain mechanism involving the homolytic fragmentation of the alkenyl sulfamate into a sulfamoyl radical and an α-ketonyl radical. nih.gov The sulfamoyl radical then adds to the double bond of another alkenyl sulfamate molecule, leading to the rearranged product. nih.gov The reaction can be promoted using blue LEDs, and for less reactive substrates, a photosensitizer like 9-fluorenone (B1672902) can be employed. nih.gov
Another innovative application is the photo-induced activation of sulfamates for radical borylation reactions. In one study, a photocatalytic system using a thiolate catalyst was able to activate the C-O bond of a sulfamate-derivatized phenol (B47542), leading to the formation of an aryl radical that could be trapped by a borylating agent. uni-regensburg.de This strategy demonstrates that photochemical methods can be used to cleave the otherwise stable aryl-oxygen bond of an aryl sulfamate, expanding the synthetic utility of this functional group.
The table below details key findings from photochemical studies on sulfamate-containing compounds.
| Study | Compound Type | Irradiation Conditions | Key Finding | Proposed Mechanism | Reference |
| Photomediated Rearrangement | Alkenyl Sulfamates | Blue LEDs (456 nm), DMSO/H₂O | 1,3-rearrangement to β-ketosulfonamides | Homolytic fragmentation and radical chain reaction | nih.gov |
| Photo-induced Borylation | Aryl Sulfamate | 385-390 nm LED, Thiolate catalyst | Cleavage of Caryl-O bond for borylation | Formation of an aryl radical via photocatalysis | uni-regensburg.de |
| Photolysis of Sulfa Drugs | Sulfamethoxazole | Various UV sources | Formation of sulfanilic acid | Cleavage of S-N bond | nih.gov |
This table summarizes significant photochemical reactions and activation pathways involving the sulfamate moiety or structurally related compounds.
Investigation of Self-Immolative Linker Chemistry
Self-immolative linkers are smart chemical systems designed to release a cargo molecule through a cascade of intramolecular reactions initiated by a single cleavage event. sigutlabs.comreading.ac.uk The sulfamate moiety has been ingeniously incorporated into such linkers, where its specific chemical properties are harnessed to trigger the release mechanism.
A key development in this area is the use of sulfamate acetamides as "self-immolative electrophiles" for applications in covalent ligand-directed release (CoLDR) chemistry. nih.govresearchgate.net In this design, an α-sulfamate acetamide (B32628) acts as a stable, tunable electrophile that can form a covalent bond with a biological target, such as a cysteine residue on a protein. researchgate.net Upon reaction with the nucleophilic cysteine, the sulfamate group acts as a leaving group. The released sulfamic acid is unstable and "self-immolates" by dissociating into sulfur trioxide and a free amine. researchgate.net This dissociation is the driving force of the immolation cascade.
The general mechanism for a sulfamate-based self-immolative linker can be described as follows:
Triggering Event: An initial reaction, such as nucleophilic attack by a biological target or enzymatic cleavage, displaces the sulfamate as a leaving group.
Self-Immolation: The liberated sulfamic acid or a derivative undergoes spontaneous fragmentation. This process is often an elimination or cyclization reaction that is energetically favorable. For example, in the context of p-aminobenzyl carbamate (B1207046) (PABC) systems, which are the gold standard in antibody-drug conjugates, an enzymatic cleavage unmasks an amine that triggers a 1,6-elimination to release the payload. sigutlabs.comnih.gov While not a sulfamate system, it provides the conceptual framework. The sulfamate's role is often as the trigger itself or part of a more complex cascade. chemrxiv.org
Payload Release: The cascade of bond cleavages culminates in the release of the unmodified active payload molecule. nih.gov
The stability and reactivity of sulfamate-based linkers can be tuned by modifying the substitution on the nitrogen atom of the sulfamate. nih.gov This tunability allows for the design of linkers with specific release kinetics suitable for various applications, from targeted drug delivery to diagnostic probes.
The table below outlines the conceptual steps in sulfamate-based self-immolative chemistry.
| Step | Description | Key Chemical Transformation |
| 1. Activation | The linker reacts with a trigger (e.g., a protein nucleophile). | Covalent bond formation with the target; sulfamate is displaced. |
| 2. Immolation | The released sulfamate-containing fragment becomes unstable. | Dissociation of sulfamic acid into sulfur trioxide and an amine. |
| 3. Release | The fragmentation cascade liberates the attached cargo molecule. | Cleavage of the bond holding the payload to the linker system. |
This table describes the sequential process of payload release from a sulfamate-based self-immolative linker.
Enzyme Inhibition Studies and Mechanistic Insights
Steroid Sulfatase (STS) Inhibition Research
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. nih.gov It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. oup.comnih.gov These active steroids can stimulate the growth of hormone-dependent cancers, making STS a key therapeutic target. oup.com
Mechanism-Based and Active Site-Directed Inhibition
Inhibitors based on the aryl sulfamate (B1201201) motif, such as 4-Acetamidophenyl sulfamate, are recognized as mechanism-based, active-site-directed inhibitors of STS. nih.gov This inhibition is irreversible and proceeds in a time- and concentration-dependent manner. nih.gov The widely accepted mechanism, though not yet definitively proven, involves the transfer of the sulfamoyl group from the inhibitor to the active site of the enzyme. acs.org
STS possesses a unique catalytic residue, a hydrated α-formylglycine (FGly), which is essential for its hydrolytic activity. nih.govresearchgate.net The aryl sulfamate inhibitor mimics the natural steroid sulfate substrate and binds to the active site. Following binding, it is hypothesized that the sulfamoyl moiety is transferred to the FGly residue, resulting in a permanent covalent modification (sulfamoylation) of the enzyme. nih.govacs.org This modification renders the enzyme catalytically inactive. Preliminary structural data from Pseudomonas aeruginosa arylsulfatase suggest two potential sulfamate-based adducts with the active site FGly as possible end products of the inhibition. nih.gov
Role of the Aryl Sulfamate Ester Pharmacophore in STS Activity Modulation
The aryl O-sulfamate ester is the essential pharmacophore required for potent, irreversible inhibition of STS. oup.comnih.gov This molecular feature is present in a wide range of both steroidal and non-steroidal STS inhibitors. oup.com The development of this pharmacophore has led to numerous drugs being evaluated in preclinical and clinical trials for conditions like cancer and endometriosis. nih.gov
The effectiveness of the aryl sulfamate pharmacophore is attributed to its ability to act as an efficient sulfamoyl group donor in the enzyme's active site. bioscientifica.com The versatility of this core structure allows it to be incorporated into diverse molecular scaffolds, from steroidal frameworks like estrone-3-O-sulfamate (EMATE) to non-steroidal systems such as coumarin-based inhibitors like Irosustat. nih.govnih.gov This adaptability has enabled the design of inhibitors with high potency and improved pharmacological profiles, such as reduced estrogenic activity compared to early steroidal inhibitors. nih.gov
The table below summarizes the inhibitory potency of selected non-steroidal sulfamate-based STS inhibitors.
| Compound | Scaffold | IC50 Value (Placental Microsomes) | Reference |
| Irosustat (667COUMATE) | Tricyclic Coumarin (B35378) | 8 nM | acs.org |
| COUMATE | Coumarin | >90% inhibition at 10 µM (MCF-7 cells) | |
| Compound 5l | 1-Phenyl-1H-1,2,3-triazol-4-yl)phenol | 0.21 nM (MCF-7 cells) | acs.org |
Cyclic Sulfamates as Scaffolds for Sulfatase Labeling and Catalytic Mechanism Probing
Cyclic sulfamates (CySAs) have been identified as a novel class of mechanism-based inhibitors that serve as effective scaffolds for studying sulfatases. nih.govnih.gov Designed as general probes, these molecules leverage the fact that most sulfatases are promiscuous with small aryl sulfate esters. nih.gov
Research has shown that cyclic sulfamates exhibit inhibition profiles consistent with an active-site-directed mode of action. nih.govnih.gov By undergoing a reaction within the active site, they can covalently label the enzyme. This characteristic makes them valuable chemical tools for proteomics strategies aimed at identifying and characterizing sulfatase activity in complex biological systems. Their ability to act as a "covalent trap" allows for the probing of the sulfatase catalytic mechanism and the identification of sulfatase involvement in various physiological and pathological processes. nih.gov
Modulation of Endogenous Steroid Levels via STS Inhibition
By inhibiting STS, compounds containing the aryl sulfamate pharmacophore effectively block the hydrolysis of circulating steroid sulfates. This action directly modulates the levels of endogenous active steroids. oup.com STS inhibition leads to a significant reduction in the formation of estrone and DHEA from their sulfated precursors, E1S and DHEAS. oup.com
This reduction in active steroids is the primary therapeutic mechanism for treating hormone-dependent diseases. nih.gov For instance, in postmenopausal women, a major source of estrogens in breast tumors comes from the conversion of circulating E1S by STS. oup.com By blocking this pathway, STS inhibitors deplete the tumor's supply of growth-stimulatory estrogens. Similarly, the inhibition prevents the formation of androgens from DHEAS, which is relevant in androgen-dependent conditions. oup.com
Investigation of Other Enzyme Targets
Tyrosinase Inhibition Profiles and Binding Modes
While the sulfamate moiety is a key inhibitor of STS, its effect on other enzymes like tyrosinase is not well-documented. Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis. nih.govmdpi.com Research into the interaction between tyrosinase and the core structure of this compound reveals a relationship fundamentally different from inhibition.
Studies on acetaminophen (B1664979) (4-hydroxyacetanilide), the parent phenol (B47542) of this compound, have shown that it acts as a substrate for mushroom tyrosinase, not an inhibitor. nih.gov The enzyme oxidizes acetaminophen via its monophenolase activity, converting it into its corresponding o-quinone, 4-acetamido-o-benzoquinone. nih.gov This reaction is characterized by a transient lag phase, which is typical for the monophenolase activity of tyrosinase. nih.gov
This substrate behavior contrasts sharply with the binding modes of typical tyrosinase inhibitors. Many potent inhibitors are phenolic compounds that act competitively by mimicking the natural substrate, L-tyrosine, or by chelating the copper ions in the enzyme's active site. nih.govmdpi.com For example, kojic acid, a well-known inhibitor, chelates the active site copper and shows competitive inhibition. mdpi.com Other inhibitors may bind non-competitively or via a mixed-type mechanism. mdpi.com The binding process for many inhibitors involves the formation of hydrogen bonds and van der Waals forces with amino acid residues in the active site. nih.gov The fact that the acetaminophen scaffold is catalytically turned over by tyrosinase indicates it does not engage in these inhibitory binding modes but rather productively binds to be oxidized. nih.gov
Urease Inhibitory Potential of Related N-Arylacetamides
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate (B1207046). nih.gov Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.netdovepress.com Research into related N-Arylacetamides has identified their potential as effective urease inhibitors.
In one study, a series of disulfides containing N-arylacetamide were designed and synthesized to explore their urease inhibitory capabilities. Several of these compounds demonstrated potent inhibition against both isolated urease and urease within intact cells. Notably, these compounds exhibited low cytotoxicity towards mammalian cells. The mechanism of inhibition was determined to be reversible and of a mixed type. researchgate.net Two particularly effective compounds from this study were 2,2′-dithiobis(N-(2-fluorophenyl)acetamide) and 2,2′-dithiobis(N-(3,5-difluorophenyl)acetamide), which also showed significant anti-Helicobacter pylori activity. researchgate.net
The search for potent urease inhibitors is a significant area of pharmaceutical research, as they are considered promising for the treatment of diseases caused by urease-producing bacteria. nih.govbohrium.com Sulfamate derivatives, closely related to N-Arylacetamides, have also been explored. A study on sulfamate derivatives revealed remarkable inhibitory effects, with one compound emerging as a lead inhibitor with an IC₅₀ value of 0.062 ± 0.001 µM, which is approximately 360 times more potent than the standard inhibitor, thiourea. nih.gov Kinetic studies of this potent sulfamate derivative indicated a competitive mode of inhibition. nih.gov
| Compound Class | Specific Compound | Inhibitory Activity (IC₅₀) | Mode of Inhibition | Reference |
|---|---|---|---|---|
| N-Arylacetamide Disulfide | 2,2′-dithiobis(N-(2-fluorophenyl)acetamide) | Potent | Mixed | researchgate.net |
| N-Arylacetamide Disulfide | 2,2′-dithiobis(N-(3,5-difluorophenyl)acetamide) | Potent | Mixed | researchgate.net |
| Sulfamate Derivative | Compound 1q | 0.062 ± 0.001 µM | Competitive | nih.gov |
| Standard Inhibitor | Thiourea | 22.31 ± 0.031 µM | - | nih.gov |
Ectonucleotidase Inhibition by Sulfonate Analogs
Ectonucleotidases are enzymes that hydrolyze extracellular nucleotides, playing a crucial role in purinergic signaling. researchgate.netnih.gov Inhibitors of these enzymes are valuable for therapeutic applications, including cancer treatment. nih.gov Sulfonate and sulfamate analogs have emerged as a significant class of ectonucleotidase inhibitors.
Studies have identified sulfonic acid derivatives as potent inhibitors of ecto-5'-nucleotidase (CD73). researchgate.netnih.gov For instance, a sulfonic acid derivative replacing naphthalene was found to be a highly effective inhibitor, with an IC₅₀ value of 1.32 ± 0.09 µM against the human enzyme and 10.4 ± 3.3 µM against the rat enzyme. nih.gov Generally, these compounds show greater activity against the human form of the enzyme. nih.gov
Furthermore, arylamide sulfonate derivatives have been synthesized and tested for their inhibitory action against ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) isoenzymes. Certain compounds demonstrated sub-micromolar IC₅₀ values against ENPP1. nih.gov Raloxifene sulfonate and sulfamate derivatives have also been evaluated for their inhibitory effects on ENPP1 and ENPP3. nih.gov One specific compound was identified as a potent and specific inhibitor of ENPP1 with an IC₅₀ of 0.387 ± 0.007 μM, while another was the most potent ENPP3 inhibitor with an IC₅₀ value of 0.214 ± 0.012 µM. nih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Sulfonic Acid Derivative | Human ecto-5'-nucleotidase (CD73) | 1.32 ± 0.09 µM | nih.gov |
| Sulfonic Acid Derivative | Rat ecto-5'-nucleotidase (CD73) | 10.4 ± 3.3 µM | nih.gov |
| Arylamide Sulfonate Derivative | ENPP1 | 0.28 ± 0.08 µM | nih.gov |
| Raloxifene Analog | ENPP1 | 0.387 ± 0.007 µM | nih.gov |
| Raloxifene Analog | ENPP3 | 0.214 ± 0.012 µM | nih.gov |
General Principles of Enzyme Inhibition Relevant to Sulfamates
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can be classified as reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. wikipedia.orglibretexts.orgucl.ac.uk
Reversible inhibitors are primarily categorized into three types based on their interaction with the enzyme and its substrate. ucl.ac.uk
Competitive Inhibition : A competitive inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. khanacademy.orgknyamed.com This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgknyamed.com In competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-Vmax, increases. knyamed.cominspiraadvantage.com
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a site distinct from the active site. libretexts.orglibretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. knyamed.com Non-competitive inhibitors bind equally well to the free enzyme and the enzyme-substrate complex. inspiraadvantage.com Consequently, non-competitive inhibition reduces the Vmax but does not affect the Km. knyamed.cominspiraadvantage.com
Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.orginspiraadvantage.com This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. This type of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and Km. inspiraadvantage.com
Irreversible inhibition occurs when an inhibitor permanently inactivates an enzyme, often by forming a strong covalent bond with it. wikipedia.orglibretexts.orgyoutube.com
Irreversible Inhibition : These inhibitors typically form a covalent bond with a specific amino acid residue within the enzyme's active site. youtube.com This permanently alters the active site, preventing the enzyme from catalyzing its reaction. wikipedia.orgyoutube.com Unlike reversible inhibition, the effect of an irreversible inhibitor cannot be undone by increasing the substrate concentration. libretexts.orglibretexts.org Examples include aspirin, which acetylates a serine residue in cyclooxygenase enzymes, and penicillin, which inhibits bacterial transpeptidase. youtube.com
Suicide Inhibition : Also known as mechanism-based inhibition, this is a specialized form of irreversible inhibition. wikipedia.orggenscript.com A suicide inhibitor is a substrate analog that the enzyme binds to and begins to process as if it were the normal substrate. wikipedia.orgslideshare.net During this catalytic process, the enzyme converts the inhibitor into a highly reactive intermediate. This reactive molecule then forms a covalent bond with the enzyme's active site, leading to permanent inactivation. wikipedia.orggenscript.comslideshare.net This mechanism is highly specific because the inhibitor is only activated by its target enzyme. wikipedia.org The formation of this stable inhibitor-enzyme complex is referred to as a covalent adduct. nih.govnih.gov Clinical examples of suicide inhibitors include clavulanic acid, which inhibits β-lactamase, and eflornithine, used to treat sleeping sickness by inhibiting ornithine decarboxylase. wikipedia.org
Structure Activity Relationship Sar Investigations
Systematic Structural Modifications of the 4-Acetamidophenyl Sulfamate (B1201201) Core
The aryl sulfamate moiety is a well-established pharmacophore essential for the potent, irreversible inhibition of steroid sulfatase (STS). This mechanism-based inhibition is thought to proceed through the irreversible modification of the active site formylglycine residue of the enzyme. The core scaffold has been adapted to create non-steroidal inhibitors that mimic the A and D rings of natural substrates like estrone sulfate (B86663).
Systematic modifications have generally focused on three areas:
The Aromatic Ring: Introduction of various substituents to probe the electronic and steric requirements of the enzyme's active site.
The Sulfamate Moiety: N-substitution or replacement with bioisosteres like sulfonamides to fine-tune binding interactions and inhibitory mechanisms.
For instance, in the development of dual-action inhibitors, substituents have been strategically placed on the phenyl ring of a core structure to achieve simultaneous inhibition of both aromatase and sulfatase.
Impact of Substituent Effects on Inhibitory Potency and Selectivity
The nature and position of substituents on the 4-acetamidophenyl sulfamate core have a profound impact on the compound's inhibitory activity and its selectivity for different enzyme isoforms.
Both electronic and steric factors of substituents on the aromatic ring play a critical role in determining inhibitory potency.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic density of the phenyl ring and the sulfamate group, influencing binding affinity. In the development of dual aromatase-sulfatase inhibitors (DASIs), placing electron-donating or electron-withdrawing substituents ortho to the sulfamate group on a p-sulphamoylated template was explored to optimize activity. nih.gov
Steric Effects: The size and placement of substituents can sterically hinder or enhance the binding of the inhibitor to the enzyme's active site. In a series of acetazolamide-based carbonic anhydrase inhibitors featuring an acetamido-like side chain, a clear trend was observed where increased alkyl branching, particularly adjacent to the amide carbonyl, was detrimental to antimicrobial activity against N. gonorrhoeae. nih.gov This suggests that bulky groups can create unfavorable steric clashes within the binding pocket. For example, cyclohexyl and cyclopropyl groups were preferred over more branched structures. nih.gov The sulfo group itself can introduce significant steric hindrance that may prevent the acylation of certain amines. mdpi.com
The following table illustrates the impact of steric bulk on the minimum inhibitory concentration (MIC) for a series of inhibitors against N. gonorrhoeae.
| Compound | R Group | MIC (µg/mL) |
| 13 | Cyclohexyl | >128 |
| 14 | Isopropyl | 64 |
| 15 | tert-Butyl | 128 |
| 18 | Cyclobutyl | 16 |
Data sourced from structure-activity relationship studies of acetazolamide-based inhibitors. nih.gov
The sulfamate group (-OSO₂NH₂) is a critical component for the activity of many inhibitors based on this scaffold. It is a key pharmacophore for inhibiting STS and also serves as a zinc-binding group in carbonic anhydrase inhibitors. nih.gov
For STS inhibitors, the aryl O-sulfamate group is essential for the mechanism-based irreversible inhibition. nih.gov Compounds like estrone-3-O-sulfamate (EMATE) and Irosustat are potent inhibitors due to this moiety. nih.govwikipedia.org The sulfamate group forms crucial hydrogen bond interactions within the active site of target enzymes. nih.gov
In the context of carbonic anhydrase inhibition, the ionized sulfamate moiety coordinates directly with the Zn(II) ion in the enzyme's active site. nih.gov X-ray crystallography of the antiepileptic drug topiramate, a sugar sulfamate, bound to human carbonic anhydrase II revealed a tight association involving a network of seven hydrogen bonds in addition to the zinc coordination. nih.govresearchgate.net Structural changes to this sulfamate moiety or the surrounding sugar scaffold generally lead to diminished inhibitory properties compared to topiramate. nih.gov
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This approach has been instrumental in the development of inhibitors based on the this compound scaffold.
A pharmacophore model typically includes features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (H) regions
Aromatic Rings (AR)
Positive/Negative Ionizable (PI/NI) centers
The discovery of the aryl O-sulfamate pharmacophore was a pivotal moment in the development of STS inhibitors. nih.gov Once this key feature was identified, medicinal chemists could rationally design novel non-steroidal inhibitors by attaching the sulfamate group to various scaffolds designed to mimic the natural substrates of STS. researchgate.net For example, arylamide derivatives possessing a sulfamate moiety were designed to mimic the A and D rings of estrone sulfate. researchgate.net
Structure-based pharmacophore modeling, which utilizes the 3D structure of the target enzyme, allows for the creation of more precise models. nih.gov By analyzing the interactions between a known inhibitor and the enzyme's active site, a pharmacophore query can be generated and used to screen virtual libraries for new compounds with different core structures but similar biological activity. nih.gov This approach, often combined with molecular docking, helps to identify novel lead compounds and guide the optimization of existing ones by predicting how structural modifications will affect binding affinity and selectivity. nih.gov
Role in Biosynthesis and Metabolic Research Pathways
Endogenous Formation of Acetaminophen (B1664979) Sulfate (B86663) as a Key Metabolite
In the metabolic processing of acetaminophen within the human body, sulfation represents a critical pathway, leading to the formation of 4-acetamidophenyl sulfamate (B1201201), more commonly known as acetaminophen sulfate. Following the administration of a therapeutic dose of acetaminophen, a substantial portion, estimated to be between 30% and 44%, is converted into this pharmacologically inactive sulfate conjugate. nih.govclinpgx.org This biotransformation primarily occurs in the liver, although other tissues like the kidney and intestine also contribute to a lesser extent. clinpgx.orgnih.gov
The formation of acetaminophen sulfate is a major route of detoxification, running parallel to glucuronidation, which accounts for a larger percentage of metabolism (52-57%). nih.govclinpgx.org A minor fraction is oxidized to a reactive, toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov The conversion to acetaminophen sulfate renders the parent compound more polar and water-soluble, facilitating its elimination from the body. nih.gov This sulfated metabolite is non-toxic and is subsequently excreted primarily through the urine. nih.govyoutube.com The kidney is the principal site for the disposition of acetaminophen sulfate, either by direct excretion or after further biotransformation. nih.govclinpgx.org In the human fetus and neonate, before glucuronidation pathways are fully developed, sulfation may serve as the primary metabolic route for acetaminophen. clinpgx.orgclinpgx.org
Enzymatic Sulfation Pathways Mediated by Sulfotransferases (SULTs)
The enzymatic catalysis of acetaminophen sulfation is carried out by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.govclinpgx.org These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of acetaminophen. nih.govnih.gov This reaction results in the formation of the more water-soluble acetaminophen sulfate.
Systematic analyses have identified several human SULT isoforms that are involved in acetaminophen metabolism. nih.govnih.gov The primary enzymes displaying the most significant activity towards acetaminophen are SULT1A1, SULT1A3, and SULT1C4. nih.govnih.gov While SULT1A1 is prominently expressed in the liver, SULT1A3 is found at high levels in the gastrointestinal tract, and SULT1C4 is expressed in organs such as the fetal kidney. nih.gov
The activity and expression of these SULT enzymes can vary based on tissue type and developmental stage. For instance, in the fetal liver, SULT1A3/4 plays a major role in acetaminophen sulfation, along with contributions from SULT1E1 and SULT2A1. nih.govclinpgx.org However, in postnatal development, the activity of SULT1A3/4 decreases, and SULT1A1 and SULT2A1 become the predominant enzymes for this metabolic pathway. nih.govclinpgx.org This differential expression underscores the complexity of xenobiotic metabolism throughout the human lifespan. The efficiency of this sulfation pathway can be influenced by the availability of inorganic sulfate and PAPS. nih.gov
Below is a table summarizing the key human sulfotransferase enzymes involved in acetaminophen sulfation.
| Enzyme | Primary Tissue Expression | Developmental Role | Reference |
| SULT1A1 | Liver, brain, gastrointestinal tract, platelets, placenta | Predominant in postnatal liver | nih.govnih.gov |
| SULT1A3 | Jejunum, gastrointestinal tract, platelets, brain | Major role in fetal liver; activity diminishes postnatally | nih.govnih.gov |
| SULT1C4 | Fetal kidney and lung, adult ovary and kidney | Identified as having strong activity towards acetaminophen | nih.govnih.gov |
| SULT1E1 | Fetal liver | Contributes to sulfation in the fetal stage | nih.govclinpgx.org |
| SULT2A1 | Fetal liver | Contributes to sulfation in the fetal stage; becomes predominant postnatally | nih.govclinpgx.org |
Design and Bioconversion Mechanisms of Prodrugs Incorporating 4-Acetamidophenyl Moieties
The 4-acetamidophenyl moiety, the core structure of acetaminophen, has been a key component in the design of various prodrugs. Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug within the body. nih.gov The primary objectives of developing acetaminophen prodrugs are to enhance aqueous solubility for parenteral administration, improve permeability and bioavailability, or mitigate toxicity. nih.govscielo.br
A common strategy involves modifying the phenolic hydroxyl group of the 4-acetamidophenyl structure. nih.gov A well-known example is propacetamol (B1218958) , an N,N-diethylglycine ester of acetaminophen. scielo.brresearchgate.net Following intravenous administration, propacetamol is rapidly and completely hydrolyzed by plasma esterases, releasing the active acetaminophen and N,N-diethylglycine. nih.govscielo.br This bioconversion mechanism allows for the delivery of acetaminophen in clinical settings where oral administration is not feasible. scielo.br
Other research efforts have explored different chemical modifications to the 4-acetamidophenyl structure. For example, nitrate (B79036) esters of O-acylated acetaminophen, such as 4-acetamidophenyl-4-(nitrooxy)butanoate, have been designed to combine the analgesic properties of acetaminophen with the vasodilatory effects of nitric oxide, potentially offering enhanced therapeutic benefits and liver protection. nih.gov Another approach involves the development of N-sulpharyl-APAP prodrugs, which have shown increased stability and lipophilicity, potentially altering the pharmacokinetic profile of the released acetaminophen. nih.gov The bioconversion of these prodrugs typically relies on enzymatic cleavage (e.g., by esterases or other hydrolases) under physiological conditions to liberate the parent 4-acetamidophenyl-containing drug, acetaminophen. nih.govscielo.br
| Prodrug Example | Carrier Moiety | Bioconversion Mechanism | Therapeutic Goal | Reference |
| Propacetamol | N,N-diethylglycine | Hydrolysis by plasma esterases | Increase water solubility for intravenous administration | nih.govscielo.br |
| 4-Acetamidophenyl-4-(nitrooxy)butanoate | Nitrooxybutanoate | Enzymatic hydrolysis (esterases) | Enhance analgesic effect, liver protection | nih.gov |
| N-sulpharyl-APAP prodrugs | Substituted benzenesulfonic acid | Slower amide hydrolysis | Increase stability and lipophilicity | nih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Purification and Isolation of 4-Acetamidophenyl Sulfamate (B1201201) Derivatives
Chromatography is a fundamental separation technique used extensively in organic and medicinal chemistry to isolate and purify target compounds from complex mixtures. wfu.edu For derivatives of 4-Acetamidophenyl sulfamate, which are often synthesized as part of drug discovery efforts, achieving high purity is essential for subsequent characterization and testing. Techniques such as silica (B1680970) gel column chromatography and flash chromatography are routinely employed for this purpose.
Silica gel column chromatography is a traditional and widely used method for the purification of organic compounds. mdpi.com The technique relies on the principle of adsorption, where components of a mixture are separated based on their differential affinities for a stationary phase (silica gel) and a mobile phase (an eluting solvent or solvent mixture). mdpi.com Silica gel, a porous form of silicon dioxide, is a highly polar adsorbent. Compounds with greater polarity will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. researchgate.net
In the purification of this compound derivatives, the crude reaction mixture is typically dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. rsc.org The choice of solvent system for the mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net A gradient of solvents, typically increasing in polarity, is passed through the column to elute the separated compounds. rochester.edu For instance, a common solvent system might start with a non-polar solvent like petroleum ether and gradually introduce a more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). researchgate.net Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired product.
Key aspects of silica gel chromatography include:
Stationary Phase: Typically silica gel with a particle size of 40-63 µm. rsc.org
Mobile Phase: A single solvent or a mixture of solvents with varying polarities. The composition can be kept constant (isocratic elution) or changed over time (gradient elution). rochester.edu
Application: Suitable for separating compounds with different polarities. The process can be scaled from milligrams to kilograms. wfu.edu
Monitoring: The separation is monitored by collecting fractions and analyzing them using techniques like TLC with visualization under UV light or by using staining agents. rsc.org
Flash chromatography is an advancement of traditional column chromatography that utilizes moderate pressure to accelerate the flow of the mobile phase through the column. nih.gov This results in faster separations and improved resolution compared to gravity-fed column chromatography. wfu.edu It has become the preferred method for routine purification in many research laboratories due to its efficiency and speed. nih.gov
The principles of separation in flash chromatography are the same as in conventional column chromatography, relying on the differential partitioning of compounds between the stationary and mobile phases. wfu.edu Modern flash chromatography systems are often automated, featuring pre-packed columns, gradient pumps, and integrated detectors (e.g., UV detectors), which allow for real-time monitoring of the elution profile. biotage.com This automation enhances reproducibility and simplifies the process of isolating pure compounds. biotage.com
For the purification of this compound derivatives, flash chromatography offers significant advantages:
Speed: Purifications that might take hours with traditional column chromatography can often be completed in a fraction of the time. wfu.edu
Resolution: The use of smaller, more uniform silica gel particles and a constant, pressurized flow rate leads to sharper peaks and better separation of closely related compounds.
Efficiency: Automated systems allow for the optimization of separation parameters, leading to higher recovery of the target molecule with maximum purity. biotage.com
Scalability: The method can be easily scaled up from laboratory-scale research to pilot plant manufacturing by establishing optimal parameters during the development phase. biotage.com
| Feature | Silica Gel Column Chromatography | Flash Chromatography |
| Driving Force | Gravity | Moderate Pressure (Air/Nitrogen/Pump) |
| Speed | Slow (hours to days) | Fast (minutes to hours) wfu.edu |
| Resolution | Good | High to Very High wfu.edu |
| Stationary Phase | Larger particle size silica | Smaller, uniform particle size silica |
| Equipment | Simple glassware | Specialized, often automated systems biotage.com |
| Application | Routine purifications, large scale | High-throughput purification, complex mixtures nih.gov |
Spectrophotometric Determination Methods for Quantitative Analysis in Research Matrices
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a simple, cost-effective, and widely used analytical technique for the quantitative determination of compounds in various samples. researchgate.netiajps.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ugm.ac.id
For the quantitative analysis of this compound or its derivatives in research matrices like biological fluids, a spectrophotometric method can be developed. nih.gov This often involves a chemical reaction that produces a colored product (a chromophore) that absorbs light in the visible region of the spectrum. nih.govekb.eg The intensity of the color, measured as absorbance at the wavelength of maximum absorption (λmax), is then correlated to the concentration of the analyte. iajps.com
One study describes a spectrophotometric method for a derivative, 4-acetamidophenyl N'-(sulphanilamide) acetate (APSA). nih.gov The method is based on a condensation reaction with p-dimethylaminobenzaldehyde (DPMK) in an acidic medium to form a yellow-colored product. nih.gov The resulting chromogen allows for the quantification of the compound in blood and urine samples. nih.gov
Table of Validation Parameters for a Spectrophotometric Method for APSA nih.gov
| Parameter | Result |
|---|---|
| Linearity Range | 1-10 µg/mL |
| Molar Absorptivity | 3.6877 × 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.001 µg cm⁻² / 0.001 absorbance unit |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 2.0% |
| Accuracy (Blood Samples) | 99.20-101.60% |
| Accuracy (Urine Samples) | 99.10-101.30% |
This method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for quantitative analysis in research settings. nih.gov The main challenge for UV-Vis spectroscopy is potential interference from other components in the sample matrix that may also absorb light at the analytical wavelength. libretexts.org Therefore, sample preparation or prior separation may be necessary to ensure selectivity. libretexts.org
Role as a Reference Standard in Analytical Method Development and Validation
A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. medchemexpress.com this compound, when purified to a high degree, can serve as a reference standard for the development and validation of new analytical methods intended for its quantification or the quantification of its structurally related derivatives. medchemexpress.com
The process of analytical method validation demonstrates that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It involves evaluating several key parameters to ensure the method is reliable, reproducible, and accurate. nih.gov Using a well-characterized reference standard like this compound is essential for assessing these parameters.
Key Validation Parameters Assessed Using a Reference Standard:
Accuracy: The accuracy of a method is determined by comparing the results obtained against the known concentration of the reference standard added to a sample matrix (spike recovery). gavinpublishers.com Accuracy is typically reported as percent recovery. gavinpublishers.com
Precision: Precision is assessed by repeatedly analyzing the reference standard to determine the degree of agreement among individual test results. It is usually expressed as the relative standard deviation (RSD). nih.gov
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of dilutions of the reference standard and plotting the response versus concentration. ejmanager.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are determined by analyzing low-concentration samples of the reference standard. researchgate.net
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. The reference standard is used to confirm the identity of the analyte peak in a chromatogram or spectrum. nih.gov
By serving as a benchmark, a this compound reference standard ensures the quality and reliability of data generated by analytical methods, which is fundamental for quality control in research and development. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Sulfamate-Based Reagents for Enhanced Organic Synthesis
The synthesis of sulfamates, while established, is undergoing refinement to improve efficiency, selectivity, and substrate scope. A significant challenge has been the development of sulfamoylation agents that balance reactivity with selectivity, especially for the late-stage functionalization of complex molecules like pharmaceuticals. bohrium.com
Recent advancements include the development of novel sulfur(IV) fluoride (B91410) exchange strategies that provide access to synthetically challenging substituted sulfamate (B1201201) esters from alkyl alcohols and amines. rsc.org One such development is a non-gaseous sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF), which allows for the sequential addition of alcohols and amines to afford desired substituted sulfamates in good yields. rsc.org This method expands the scope of sulfur(VI) fluoride exchange (SuFEx) chemistry, which has been traditionally limited in its use of oxygen-based nucleophiles. rsc.org
Another innovative approach involves a new sulfamoylation agent, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt, which is a stable, soluble solid that can be prepared on a large scale. bohrium.com This reagent has demonstrated high selectivity and yield in the direct synthesis of various sulfamates and sulfamides from alcohols and amines, proving effective in the late-stage modification of drug molecules. bohrium.comacs.org Researchers are also exploring electron-deficient aryl sulfamates as activated group transfer reagents, which, when catalyzed by N-methylimidazole, show intrinsic selectivity for primary over secondary alcohols. organic-chemistry.org
These new reagents and strategies are pivotal for creating diverse libraries of sulfamate derivatives for biological screening, overcoming previous limitations related to reagent instability, toxicity, and poor solubility. bohrium.com
| Reagent/Strategy | Description | Key Advantages | Reference |
| Sulfur(IV) Fluoride Exchange (e.g., MISF) | Utilizes a sulfur(IV) center for sequential addition of alcohols and amines, followed by oxidation. | Expands scope of SuFEx chemistry, accesses challenging substituted sulfamates. | rsc.org |
| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt | A stable, soluble, and selective sulfamoylation agent. | High solubility and stability, suitable for late-stage functionalization of pharmaceuticals. | bohrium.com |
| Electron-deficient Aryl Sulfamates | Activated group transfer reagents used with an N-methylimidazole catalyst. | Mild conditions, high selectivity for primary alcohols. | organic-chemistry.org |
Design of Next-Generation Enzyme Inhibitors with Tuned Specificity and Mechanism
The sulfamate moiety is a cornerstone in the design of potent enzyme inhibitors due to its ability to mimic the transition state of sulfatase-catalyzed reactions and interact with key active site residues. tandfonline.comnih.gov Future research is focused on creating next-generation inhibitors with enhanced specificity and novel mechanisms of action to improve therapeutic indices and overcome resistance.
A key area of development is the creation of dual-action inhibitors. For instance, researchers have successfully synthesized sulfamate-based steroid sulfatase (STS) inhibitors that also possess selective estrogen-receptor modulator (SERM) properties. nih.gov These compounds not only block the production of active estrogens in hormone-dependent tumors but also modulate the estrogen receptor, offering a multi-pronged therapeutic strategy from a single molecule. nih.gov
Efforts are also directed at moving beyond traditional acyl sulfamate inhibitors, which can have pharmacological liabilities such as poor cell permeability due to their anionic nature. acs.org The structure-based design of non-acyl sulfamate inhibitors for adenylate-forming enzymes, like MenE in bacteria, represents a significant step forward. By replacing the charged acyl sulfamate group with neutral moieties, researchers aim to improve pharmacokinetic profiles while retaining high potency. acs.org
Kinetic and mechanistic studies of sulfamate esters serve as models to better understand their interactions with enzymes, informing the design of more effective inhibitors. scilit.com By elucidating the specific elimination mechanisms (E2 and E1cB types) through which these compounds react, chemists can fine-tune their structure for optimal inhibitory activity and stability. scilit.com
| Inhibitor Design Strategy | Target Enzyme(s) | Key Innovation | Desired Outcome | Reference |
| Dual-Action Inhibitors | Steroid Sulfatase (STS) and Estrogen Receptor | Combines STS inhibition with SERM activity in a single molecule. | Enhanced therapeutic effect in hormone-dependent cancers. | nih.gov |
| Non-Acyl Sulfamate Inhibitors | Adenylate-forming enzymes (e.g., MenE) | Replacement of the anionic acyl sulfamate moiety. | Improved cell permeability and pharmacokinetic properties. | acs.org |
| Mechanism-Based Design | Various enzymes | Utilization of kinetic and mechanistic data (e.g., Brønsted plots). | Optimized reactivity and specificity based on reaction mechanisms. | scilit.com |
Exploration of New Biological Targets and Pathways for Sulfamate Scaffolds
While steroid sulfatase (STS) and carbonic anhydrases remain primary targets, the chemical versatility of the sulfamate scaffold makes it suitable for inhibiting a much broader range of biological molecules and pathways. nih.govresearchgate.net A major future direction is the systematic exploration of new targets for which sulfamate-based drugs could be developed.
Recent reviews have highlighted the potential of sulfamate derivatives to target enzymes and proteins involved in cancer progression beyond STS. nih.govresearchgate.net These include:
Microtubules: Disrupting microtubule dynamics is a validated anti-cancer strategy.
Ubiquitin-like Modifier Activating Enzymes: Targets such as NEDD8-activating enzyme (NAE) and small ubiquitin-like modifiers (SUMO)-activating enzyme (SAE) are crucial for protein degradation pathways often dysregulated in cancer. nih.govresearchgate.net One such SAE inhibitor has already entered Phase I clinical trials. nih.govresearchgate.net
Kinases: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.
DNA Repair Proteins: Targeting proteins like breast cancer susceptibility gene 1 (BRCA1) could be effective in specific cancer subtypes. nih.govresearchgate.net
Beyond oncology, researchers are investigating sulfamates for other therapeutic areas. Acyl sulfamate derivatives have been identified as potential antibacterial agents, particularly against Gram-positive bacteria. nih.gov Additionally, the adenylate-forming enzyme MenE, essential for vitamin K2 biosynthesis in bacteria, has been validated as a target for novel non-acyl sulfamate inhibitors, opening avenues for new antibiotics. acs.org The sulfamide (B24259) moiety, structurally related to sulfamates, has been incorporated into inhibitors for a wide array of proteases, including HIV-1 protease, and metalloproteinases, suggesting that sulfamate scaffolds could also be adapted for these targets. tandfonline.com
Integration of Computational and Experimental Approaches for Accelerated Design and Discovery
The synergy between computational modeling and experimental validation is becoming indispensable for accelerating the drug discovery pipeline for sulfamate-based compounds. In silico methods allow for the rapid screening of virtual libraries and the rational design of molecules with desired properties, significantly reducing the time and cost associated with synthesizing and testing new compounds. nih.govmdpi.com
Computational docking is a powerful tool for predicting how novel inhibitors will bind to their target enzymes. This approach was successfully used to develop non-acyl sulfamate inhibitors of MenE, where computational predictions of binding modes were later confirmed by X-ray co-crystal structures. acs.org Similarly, molecular docking has supported the development of dual-action STS inhibitors with SERM activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and other chemometric models are being applied to understand how a molecule's physicochemical properties, such as lipophilicity, influence its biological activity. nih.govnih.gov By correlating molecular descriptors with experimental data, these models can predict the potency and pharmacokinetic profiles of new sulfamate derivatives before they are synthesized. nih.govnih.gov This is particularly important for optimizing properties like membrane permeability and bioavailability.
The integration of these computational approaches with high-throughput experimental screening allows for a cyclical process of design, synthesis, testing, and refinement. This "design-make-test-analyze" cycle, powered by both computational and empirical data, facilitates a more rapid and resource-efficient path toward identifying promising sulfamate-based drug candidates. labmedica.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
